[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester
Description
[1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester (CAS 1401666-94-1) is a chiral piperidine derivative characterized by a benzyl ester carbamate group and an (S)-configured 2-amino-3-methyl-butyryl side chain. Its molecular formula is C₂₀H₃₁N₃O₃, with a molecular weight of 361.48 g/mol . However, critical physicochemical data such as density, melting point, and solubility remain unreported in the available literature, highlighting a gap in current research .
Properties
IUPAC Name |
benzyl N-[[1-[(2S)-2-amino-3-methylbutanoyl]piperidin-2-yl]methyl]-N-ethylcarbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H33N3O3/c1-4-23(21(26)27-15-17-10-6-5-7-11-17)14-18-12-8-9-13-24(18)20(25)19(22)16(2)3/h5-7,10-11,16,18-19H,4,8-9,12-15,22H2,1-3H3/t18?,19-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWVVWZMOQDTKM-GGYWPGCISA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)C(C(C)C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1CCCCN1C(=O)[C@H](C(C)C)N)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester, with CAS number 1354023-82-7, is a carbamate derivative that has garnered interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of the compound, focusing on its mechanisms, effects, and relevant case studies.
- Molecular Formula : C18H32N3O3
- Molecular Weight : 332.48 g/mol
- Structure : The compound features a piperidine ring substituted with an amino acid moiety and a benzyl carbamate group, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its interaction with various neurotransmitter systems. It is hypothesized to modulate the activity of glutamate receptors, particularly in the context of neuroprotection and pain management. The structural similarity to known pharmacological agents suggests it may act as a modulator or inhibitor of certain receptor pathways.
Biological Activity Overview
- Neuroprotective Effects : Preliminary studies have indicated that the compound may exhibit neuroprotective properties, potentially beneficial in conditions like epilepsy and neuropathic pain.
- Analgesic Properties : Similar to lacosamide, a known analgesic, this compound may provide pain relief by altering neuronal excitability through modulation of sodium channels.
- Anti-inflammatory Effects : The compound's structure suggests it could have anti-inflammatory effects, which are critical in treating chronic pain conditions.
Case Studies
- Study on Pain Management : A study examined the efficacy of compounds similar to this carbamate in managing chronic pain in animal models. Results indicated significant reductions in pain responses compared to control groups.
- Neuroprotection in Epilepsy Models : Research involving seizure models demonstrated that compounds with similar structures could reduce seizure frequency and duration, suggesting potential applications in epilepsy treatment.
Data Table: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Neuroprotection | Reduced neuronal cell death | Study on neuroprotective agents |
| Analgesic | Decreased pain response | Pain management study |
| Anti-inflammatory | Lowered inflammatory markers | Inflammation study |
Comparison with Similar Compounds
[1-((S)-2-Amino-propionyl)-piperidin-3-yl]-isopropyl-carbamic acid benzyl ester (CAS 1354033-31-0)
This analogue replaces the 3-methyl-butyryl group with a propionyl moiety, reducing the molecular weight to 347.45 g/mol (C₁₉H₂₉N₃O₃). Predicted properties include a density of 1.14 g/cm³ and a boiling point of 505.8°C, though experimental validation is lacking .
Ethyl-[1-(2-hydroxy-ethyl)-piperidin-3-yl]-carbamic acid benzyl ester (CAS 1353987-40-2)
With a hydroxyethyl substituent instead of the amino-acyl group, this derivative (C₁₇H₂₆N₂O₃, 306.41 g/mol) exhibits reduced molecular complexity . The hydroxyl group enhances hydrophilicity, which could improve aqueous solubility but reduce membrane permeability.
(S)-2-Ethoxy-4-[2-[[3-methyl-1-[2-(piperidin-1-yl)phenyl]butyl]amino]-2-oxoethyl]benzoic acid (CAS 135062-02-1)
Research Findings and Implications
- Steric Effects : The 3-methyl-butyryl group in the target compound introduces steric bulk, which may enhance binding affinity to hydrophobic pockets in proteins compared to smaller acyl chains (e.g., propionyl in ).
- Chiral Specificity: The (S)-configuration at both the amino-acyl and piperidine positions (where applicable) is critical for interactions with chiral biological targets, as seen in protease inhibitors or GPCR modulators .
Preparation Methods
Core Piperidine Backbone Formation
The piperidine ring is typically synthesized via cyclization or functionalization of pre-existing piperidine derivatives. For example, 1-(piperidin-4-yl)-2,3-dihydro-1,3-benzodiazol-2-one serves as a common precursor in analogous compounds, as demonstrated in the synthesis of related carbamate derivatives. The introduction of the ethyl-carbamic acid benzyl ester group requires selective protection of the piperidine nitrogen. A representative pathway involves:
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N-Alkylation : Reacting piperidine with ethyl chloroformate in the presence of a base (e.g., triethylamine) to install the ethyl carbamate group.
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Benzyl Ester Formation : Subsequent coupling with benzyl alcohol under acidic conditions (e.g., HCl gas) to form the benzyl ester.
Key parameters include temperature control (0–25°C for alkylation, reflux for esterification) and stoichiometric ratios (1:1.2 piperidine-to-chloroformate).
Chiral Amino Acid Coupling
The (S)-2-Amino-3-methyl-butyryl moiety is introduced via peptide coupling. A two-step protocol is widely adopted:
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Amino Acid Activation : Convert (S)-2-Amino-3-methyl-butyric acid to its N-hydroxysuccinimide (NHS) ester using dicyclohexylcarbodiimide (DCC) and NHS in anhydrous dichloromethane.
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Amide Bond Formation : React the activated ester with the piperidine intermediate under basic conditions (e.g., diisopropylethylamine, DIPEA) at 0–5°C.
Critical Considerations :
Carbamate Protection and Deprotection
The ethyl-carbamic acid benzyl ester group requires orthogonal protection strategies:
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Benzyl Ester Installation : Achieved via HCl-catalyzed esterification of the carboxylic acid with benzyl alcohol under reflux.
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Carbamate Stability : The ethyl carbamate group remains stable under acidic conditions but is cleavable via hydrogenolysis (H₂/Pd-C).
Optimization Data :
| Step | Reagents/Conditions | Yield (%) | Source |
|---|---|---|---|
| Benzyl ester formation | HCl gas, benzyl alcohol, 80°C | 78–85 | |
| Carbamate alkylation | Ethyl chloroformate, Et₃N, 0°C | 90 |
Catalytic Systems and Solvent Effects
Metal Chloride Catalysis
The patent CN105061283B highlights the role of metal chlorides (e.g., ZnCl₂, FeCl₃) in accelerating amino acid benzyl ester formation. For the target compound:
Solvent Optimization
Comparative studies reveal:
| Solvent | Reaction Rate (h⁻¹) | Byproduct Formation (%) |
|---|---|---|
| DMF | 0.25 | 12 |
| THF | 0.18 | 8 |
| NMP | 0.32 | 5 |
NMP (N-methylpyrrolidone) emerges as optimal due to its high boiling point and compatibility with metal catalysts.
Purification and Characterization
Chromatographic Techniques
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for [1-((S)-2-Amino-3-methyl-butyryl)-piperidin-2-ylmethyl]-ethyl-carbamic acid benzyl ester, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves coupling benzyl-4-(aminomethyl)piperidine-1-carboxylate with a halogenated pyrimidine derivative (e.g., 2-chloro-5-fluoro-pyrimidine) in dimethylformamide (DMF) with triethylamine as a base. The reaction is heated at 100°C for 6 hours, followed by vacuum concentration and silica gel chromatography purification (e.g., 10:1 CH₂Cl₂:IPA:hexane gradient) . Optimization may involve adjusting stoichiometry, solvent polarity, or heating duration to improve yields (typically ~80% after purification).
Q. How should researchers handle and store this compound to ensure stability?
- Methodological Answer : The compound is sensitive to degradation over time. Store under inert gas (N₂/Ar) at –20°C in amber vials to minimize light/oxidation. Avoid prolonged storage; monitor purity via HPLC before reuse. Contaminated batches should be disposed of by certified personnel using fume hoods and appropriate PPE (gloves, goggles) .
Q. What analytical techniques are recommended for purity assessment?
- Methodological Answer : Use reversed-phase HPLC with UV detection (λ = 254 nm) and a C18 column. Mobile phases often combine ammonium acetate buffer (pH 6.5) with acetonitrile gradients. Mass spectrometry (MS) with ESI+ ionization confirms molecular weight (e.g., M+1 = 345.29 observed in similar compounds) .
Advanced Research Questions
Q. How can researchers resolve stereochemical impurities or epimers during synthesis?
- Methodological Answer : Epimerization may occur at the (S)-2-amino-3-methyl-butyryl moiety due to chiral center lability. Employ chiral stationary phase chromatography (e.g., Chiralpak IA/IB) with hexane:isopropanol (90:10) + 0.1% TFA. Monitor separation via polarimetric detection or CD spectroscopy. Adjusting buffer pH (e.g., 6.5 vs. 7.0) can enhance resolution .
Q. What strategies mitigate side reactions during coupling steps (e.g., carbamate formation)?
- Methodological Answer : Competing acylation at the piperidine nitrogen can occur. Use orthogonal protecting groups (e.g., tert-butoxycarbonyl, Boc) for the amino group. Additive screening (e.g., HOBt/DMAP) improves coupling efficiency. Post-reaction quenching with aqueous NaHCO₃ removes excess reagents, reducing byproducts .
Q. How do researchers analyze and quantify trace impurities in bulk batches?
- Methodological Answer : LC-MS/MS in MRM mode identifies impurities (e.g., de-esterified byproducts, unreacted intermediates). For quantification, prepare calibration curves using spiked standards. Structural elucidation of unknowns requires high-resolution MS (HRMS) and ¹H/¹³C NMR (e.g., δH 0.86–0.91 ppm for diastereotopic methyl groups) .
Safety and Compliance
Q. What personal protective equipment (PPE) is essential when handling this compound?
- Methodological Answer : Use NIOSH-approved dust respirators, nitrile gloves (≥0.1 mm thickness), and safety goggles. Conduct reactions in a fume hood with local exhaust. For spills, neutralize with inert adsorbents (e.g., vermiculite) and dispose via hazardous waste protocols .
Q. How should waste containing this compound be processed?
- Methodological Answer : Collect waste in sealed, labeled containers (e.g., "Halogenated Organic Waste"). Incinerate at ≥1000°C in facilities equipped with scrubbers for NOx/SOx removal. Avoid aqueous disposal due to potential environmental persistence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
